N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxin ring and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 1-methyl-1H-indole. The synthesis could involve:
Formation of the Benzodioxin Ring: This might be achieved through a cyclization reaction.
Attachment of the Indole Moiety: This could involve a substitution reaction where the indole is attached to the benzodioxin ring.
Formation of the Ethanediamide Linkage: This might involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The compound might undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways Involved: The compound might affect pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]ethanediamide: A similar compound with a slight variation in the indole moiety.
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-2-yl)ethyl]ethanediamide: Another similar compound with a different substitution pattern on the indole ring.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)19(17-14-27(3)18-7-5-4-6-16(17)18)13-24-22(28)23(29)25-15-8-9-20-21(12-15)31-11-10-30-20/h4-9,12,14,19H,10-11,13H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMAHCRGXXZZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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